Propylthiouracil N-b-D-glucuronide

Description

Propylthiouracil N-β-D-glucuronide (PTU-GLU, CAS 33987-24-5) is the primary glucuronide metabolite of propylthiouracil (PTU), a thioamide antithyroid drug used to manage hyperthyroidism. PTU undergoes phase II metabolism via glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), forming PTU-GLU .

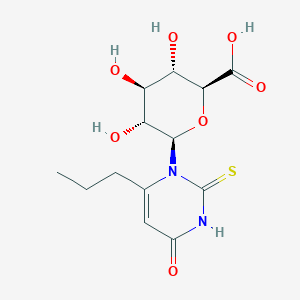

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7-,8-,9+,10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSJAKAIDIIKX-QUARPLMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of propylthiouracil N-b-D-glucuronide involves the glucuronidation of propylthiouracil. This process is mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A9 . The synthetic route typically involves the use of human liver microsomes in an in vitro system to facilitate the glucuronidation reaction . The chromatographic separation for the quantification of propylthiouracil and its N-b-D-glucuronide is achieved using a ZORBAX Extend-C18 column with a mixture of formic acid, methanol, and acetonitrile .

Chemical Reactions Analysis

Metabolic Formation via Glucuronidation

PTU undergoes N-glucuronidation at its thiol group to form PTU-GLU, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs). This reaction occurs in the liver and involves the transfer of glucuronic acid from UDP-glucuronic acid to PTU .

Key reaction:

-

Rate of formation : In human liver microsomes (HLMs), UGT1A9 mediates 85–90% of PTU glucuronidation .

-

Species specificity : Rats exhibit similar glucuronidation pathways but produce an additional biliary glucuronide isomer .

Enzymatic Catalysis by UGT1A9

UGT1A9 is the dominant isoform responsible for PTU-GLU synthesis, as demonstrated through recombinant enzyme assays:

| Parameter | UGT1A9 Activity | Other UGT Isoforms |

|---|---|---|

| Metabolite formation | 100% | <5% |

| Inhibition by hecogenin | 92% reduction | No effect |

Data derived from in vitro studies using HLMs and isoform-specific inhibitors .

-

Developmental variability : UGT1A9 activity is 60–70% lower in pediatric populations (<2 years), leading to reduced PTU-GLU clearance .

Excretion and Further Metabolism

PTU-GLU is eliminated primarily through renal excretion, with secondary biliary excretion observed in rodents:

| Species | Urinary Excretion | Biliary Excretion | Major Metabolite |

|---|---|---|---|

| Human | 35–48% of dose | Not detected | PTU-GLU |

| Rat | 16–32% | 15–22% | PTU-GLU isomer |

Comparative data from radiolabeled studies .

-

Stability : PTU-GLU remains stable in urine at 4°C for 72 hours but undergoes hydrolysis at pH <2 .

-

Reabsorption : Enterohepatic recirculation occurs in rats due to intestinal β-glucuronidase activity .

Analytical Detection Methods

A validated HPLC-MS/MS method characterizes PTU-GLU with high specificity :

| Parameter | Value |

|---|---|

| Column | ZORBAX Extend-C18 (2.1 × 50 mm) |

| Mobile phase | 0.1% formic acid, methanol, acetonitrile (gradient) |

| Ionization mode | Negative ESI |

| MRM transitions | PTU-GLU: 329.1 → 152.9 |

| LLOQ | 5 ng/mL |

This method achieves >98% recovery and <8% matrix effect, enabling precise quantification in biological matrices .

Mechanistic Implications

These findings underscore PTU-GLU's role as a detoxification pathway and highlight analytical frameworks for monitoring its pharmacokinetics in clinical settings .

Scientific Research Applications

Propylthiouracil N-b-D-glucuronide has several scientific research applications:

Chemistry: It is used in studies related to the metabolism and pharmacokinetics of propylthiouracil.

Mechanism of Action

The mechanism of action of propylthiouracil N-b-D-glucuronide involves its formation through the glucuronidation of propylthiouracil. This process is mediated by UGT1A9, which facilitates the conjugation of propylthiouracil with glucuronic acid . This metabolic pathway is crucial for the detoxification and elimination of propylthiouracil from the body .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₁₈N₂O₈S

- Molecular Weight : 386.35 g/mol

- Structure : Features a β-D-glucuronic acid moiety conjugated to PTU’s nitrogen atom .

Analytical methods like HPLC-MS/MS have been validated for simultaneous quantification of PTU and PTU-GLU, enabling precise metabolic and toxicity studies .

Comparison with Similar N-β-D-Glucuronide Compounds

Structural and Physicochemical Comparisons

The following table compares PTU-GLU with structurally analogous N-β-D-glucuronides:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Parent Drug Class | Key Functional Groups |

|---|---|---|---|---|---|

| PTU-GLU | 33987-24-5 | C₁₃H₁₈N₂O₈S | 386.35 | Antithyroid (Thioamide) | Thiouracil, Glucuronic acid |

| Cyclobenzaprine N-β-D-Glucuronide | 67324-97-4 | C₂₆H₃₀NO₇ | 477.52 | Muscle Relaxant | Tricyclic amine, Glucuronic acid |

| Irbesartan N-β-D-Glucuronide | 160205-58-3 | C₃₁H₃₆N₆O₈ | 644.67 | Antihypertensive (ARB) | Tetrazole, Glucuronic acid |

| Norverapamil N-β-D-Glucuronide | 126883-99-6 | C₃₂H₄₄N₂O₁₀ | 616.71 | Calcium Channel Blocker | Phenylalkylamine, Glucuronic acid |

| Amitriptyline N-Glucuronide | 112806-33-4 | C₃₂H₄₀NO₇⁺ | 558.66 | Antidepressant (TCA) | Tricyclic amine, Glucuronic acid |

Key Observations :

- Size and Complexity: PTU-GLU is smaller (MW 386 g/mol) compared to larger glucuronides like Norverapamil (MW 617 g/mol), influencing distribution and clearance .

- Functional Groups : PTU-GLU’s thiouracil moiety distinguishes it from other glucuronides, which often feature aromatic or heterocyclic systems (e.g., tetrazole in Irbesartan).

Metabolic and Pharmacokinetic Differences

- Enzyme Specificity : PTU-GLU formation is primarily mediated by UGT1A1 and UGT1A9 isoforms , whereas Amitriptyline glucuronidation involves UGT1A4 .

- Kinetic Parameters: PTU-GLU exhibits a Km of 0.32 mM and Vmax of 1.85 nmol/min/mg in human liver microsomes, suggesting moderate affinity and turnover . In contrast, Irbesartan glucuronidation shows a lower Km (0.12 mM), indicating higher enzyme affinity .

Pharmacological and Toxicological Profiles

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Propylthiouracil N-β-D-glucuronide (PTU-GLU) in metabolic studies?

- Answer: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying PTU-GLU. Key parameters include optimized mobile phases (e.g., methanol/water with formic acid), collision energy adjustments for fragmentation, and internal standards like methylthiouracil (MTU) to improve accuracy. Calibration curves should cover physiological ranges (e.g., 1–500 ng/mL), with validation for precision (<15% CV) and recovery (>80%) .

Q. How is PTU-GLU synthesized in vitro, and what enzymatic systems are involved?

- Answer: PTU-GLU is synthesized via glucuronidation using uridine 5’-diphosphoglucuronic acid (UDPGA) as a cofactor in liver microsomes or recombinant UGT enzymes. Incubation conditions (pH 7.4, 37°C, MgCl₂ for enzyme activation) and reaction time (30–120 min) must be optimized. Alamethicin permeabilization of microsomal membranes enhances enzyme accessibility. Kinetic studies (Km and Vmax) are critical to determine metabolic efficiency .

Q. What is the pharmacological significance of PTU-GLU in modulating Notch3 signaling?

- Answer: PTU-GLU’s parent compound, propylthiouracil (PTU), inhibits gamma-secretase-mediated Notch3 activation, particularly by downregulating the presenilin enhancer 2 (Pen-2) subunit. This suppresses pulmonary arterial smooth muscle cell (PASMC) proliferation and migration, attenuating pulmonary arterial hypertension (PAH) in rat models. In vitro validation involves siRNA knockdown of Pen-2 to confirm pathway specificity .

Advanced Research Questions

Q. How do in vitro and in vivo metabolic profiles of PTU-GLU differ, and what factors drive these discrepancies?

- Answer: In vitro systems (e.g., hepatocytes) often underestimate glucuronidation rates due to lack of systemic factors like enterohepatic recirculation or transporter-mediated uptake. In vivo studies in monocrotaline-induced PAH rats show nonlinear pharmacokinetics, possibly due to saturation of UGT enzymes or tissue-specific metabolism. Comparative studies require paired LC-MS/MS and radiolabeled tracer analyses to resolve clearance pathways .

Q. What statistical approaches mitigate false discoveries in high-throughput studies of PTU-GLU metabolites?

- Answer: The Benjamini-Hochberg procedure controls the false discovery rate (FDR) by adjusting p-values for multiple comparisons. For example, in untargeted metabolomics, a q-value threshold of ≤0.05 ensures that only 5% of significant findings are false positives. Independent validation via orthogonal assays (e.g., enzymatic hydrolysis) is recommended for critical metabolites .

Q. How can researchers address the discontinued availability of PTU-GLU for experimental use?

- Answer: Synthetic protocols (e.g., acid-catalyzed conjugation of glucuronic acid with PTU) or enzymatic synthesis using UGT isoforms (e.g., UGT1A1/1A9) are alternatives. Purity must be confirmed via NMR (e.g., δ 5.3 ppm for anomeric proton) and LC-MS/MS. Cross-validation with discontinued reference standards ensures batch consistency .

Q. What experimental designs reconcile contradictory data on PTU-GLU’s role in oxidative stress?

- Answer: Contradictions arise from tissue-specific antioxidant vs. pro-oxidant effects. Dose-response studies (e.g., 0.1–10 µM PTU-GLU in PASMCs) with ROS probes (e.g., DCFH-DA) and knockout models (e.g., Nrf2⁻/⁻ mice) can clarify mechanisms. Redox proteomics (e.g., cysteine oxidation mapping) identifies direct molecular targets .

Methodological Best Practices

- Kinetic Analysis: Use Michaelis-Menten models to derive Km and Vmax for UGT-mediated PTU-GLU formation. Nonlinear regression tools (e.g., GraphPad Prism) account for substrate inhibition at high concentrations .

- Data Reproducibility: Follow NIH preclinical guidelines (e.g., blinding, randomization, power analysis) to ensure rigor. For PAH models, hemodynamic measurements (e.g., right ventricular systolic pressure) must be standardized across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.